molecular formula C19H24N4O3S B4503299 4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide

4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide

Cat. No.: B4503299
M. Wt: 388.5 g/mol
InChI Key: ZZDBBASKYCVXKJ-UHFFFAOYSA-N
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Description

4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.15691181 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Chemical compounds with intricate structures like 4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide often serve as key intermediates or targets in synthetic organic chemistry. Research efforts may focus on novel synthesis routes or chemical modifications to enhance their activity or to explore their structure-activity relationships. For instance, studies on tert-butanesulfinamide highlight its use in stereoselective synthesis, potentially relevant for creating structurally related compounds (Philip et al., 2020).

Pharmacological Properties and Applications

Compounds with piperazine and benzamide moieties often exhibit a range of pharmacological properties, making them candidates for drug development. Research on cisapride, a prokinetic agent, demonstrates the therapeutic potential of such compounds in treating gastrointestinal motility disorders (McCallum et al., 2012). Similar research efforts could explore the applications of this compound in various therapeutic areas.

Mechanisms of Action and Biological Effects

Understanding the mechanisms of action and biological effects of complex molecules is crucial for their application in scientific research. Studies on diuretics with carbonic anhydrase inhibitory action provide insight into how structural components, such as sulfonamide groups, influence biological activity and drug design (Carta & Supuran, 2013). Research in this direction could elucidate the functional roles of the chemical groups present in the compound .

Potential for Novel Therapeutic Agents

The diverse biological activities of compounds featuring piperazine and benzamide groups underline their potential as starting points for the development of novel therapeutic agents. For example, research on arylpiperazine derivatives highlights their use in treating conditions like depression, psychosis, or anxiety, showcasing the therapeutic versatility of such structures (Caccia, 2007).

Properties

IUPAC Name

4-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-15-6-7-16(19(24)21-14-17-5-3-4-8-20-17)13-18(15)27(25,26)23-11-9-22(2)10-12-23/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBBASKYCVXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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